molecular formula C13H21NO2S B1488231 2-methyl-N,N-dipropylbenzenesulfonamide CAS No. 1468708-66-8

2-methyl-N,N-dipropylbenzenesulfonamide

Cat. No. B1488231
CAS RN: 1468708-66-8
M. Wt: 255.38 g/mol
InChI Key: LSDVBQXFLHEXKK-UHFFFAOYSA-N
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Description

2-methyl-N,N-dipropylbenzenesulfonamide is an organic compound with the CAS Number: 1468708-66-8 . It has a molecular weight of 255.38 and is typically in liquid form .


Physical And Chemical Properties Analysis

2-methyl-N,N-dipropylbenzenesulfonamide is a liquid at room temperature . The compound has a molecular weight of 255.38 .

Scientific Research Applications

HIV-1 Infection Prevention

2-Methyl-N,N-dipropylbenzenesulfonamide derivatives have been explored for their potential in preventing HIV-1 infection. Cheng De-ju (2015) discussed the synthesis of similar compounds, highlighting their potential use in drug development for targeting HIV-1 infection (Cheng De-ju, 2015).

Herbicidal Properties

This compound, known as oryzalin, exhibits herbicidal properties. A study by Gihaeng Kang et al. (2015) detailed its crystal structure, which is key to understanding its function as a herbicide (Kang, Kim, Jeon, & Kim, 2015).

Synthetic Chemistry and Drug Development

Various studies have examined the synthesis of related compounds for potential drug development. For instance, Huiliang Sun et al. (2008) researched novel chiral fluorinating agents, which are crucial in pharmaceutical synthesis (Sun, Liu, & Tang, 2008). Additionally, M. Abbasi et al. (2015) explored the antibacterial potential of synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides (Abbasi, Manzoor, Aziz‐ur‐Rehman, et al., 2015).

Antimycobacterial Agents

Satish R. Malwal et al. (2012) reported on 2,4-dinitrophenylsulfonamides with tunable SO(2) release profiles, demonstrating potent antimycobacterial properties against Mycobacterium tuberculosis (Malwal, Sriram, Yogeeswari, et al., 2012).

Anticancer Agents

Research into the development of anticancer agents has also incorporated 2-methyl-N,N-dipropylbenzenesulfonamide derivatives. For instance, J. Mun et al. (2012) investigated arylsulfonamide analogs as potential inhibitors of the HIF-1 pathway in cancer treatment (Mun, Jabbar, Devi, et al., 2012).

Antibacterial and Antifungal Activities

Xian-Long Wang et al. (2010) synthesized sulfanilamide-derived 1,2,3-triazoles with promising antibacterial and antifungal properties (Wang, Wan, & Zhou, 2010).

Safety and Hazards

The safety information available indicates that 2-methyl-N,N-dipropylbenzenesulfonamide has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively .

Future Directions

As for future directions, 2-methyl-N,N-dipropylbenzenesulfonamide is a building block used in various chemical syntheses . Its applications in other areas of research or industry are not specified in the current resources.

properties

IUPAC Name

2-methyl-N,N-dipropylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-4-10-14(11-5-2)17(15,16)13-9-7-6-8-12(13)3/h6-9H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDVBQXFLHEXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N,N-dipropylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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